Product packaging for 1-Methyl-1H-indol-3-amine(Cat. No.:)

1-Methyl-1H-indol-3-amine

Cat. No.: B12286287
M. Wt: 146.19 g/mol
InChI Key: IZYVUBJWWRUYBL-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-3-amine (CAS 1314977-53-1) is a high-purity indole derivative supplied for advanced research and development applications. With the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol, this compound is part of the privileged indole scaffold, a structure frequently encountered in medicinal chemistry due to its versatile binding properties . The indole nucleus is a common substructure in molecules exhibiting a wide spectrum of pharmacological activities, and it is a key building block in the search for novel therapeutic agents . This specific amine-functionalized, N1-methylated indole is of particular interest in the synthesis of new antibacterial compounds. Research into similar 3-substituted indole derivatives has shown promising activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains, highlighting the value of this chemical class in addressing the critical need for new antibiotics . As a versatile synthetic intermediate, it can be used to create diverse collections of unique, potent bioactive small molecules for drug discovery campaigns . This product is intended for research purposes as a building block in organic synthesis and for use in screening assays. It must be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B12286287 1-Methyl-1H-indol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYVUBJWWRUYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methyl 1h Indol 3 Amine and Its N Methylated Indole Derivatives

Direct Synthetic Approaches to the 3-Aminoindole Moiety

Direct approaches focus on introducing the amine functionality at the C3 position of a pre-existing indole (B1671886) ring. These methods are often valued for their step-economy.

Reductive Amination Strategies for 3-Aminoindole Formation

Reductive amination, a cornerstone of amine synthesis, can be adapted for the preparation of 3-aminoindoles. This process typically involves the reaction of a carbonyl compound—an aldehyde or a ketone—with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.orgwikipedia.org For the synthesis of 3-aminoindoles, this strategy would commence with an indole-3-aldehyde or a 3-acylindole.

The reaction proceeds in two main steps:

Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the indole derivative to form a hemiaminal, which then dehydrates to yield an imine. libretexts.org

Reduction: The C=N bond of the imine is subsequently reduced using a suitable hydride reducing agent. libretexts.org

A variety of reducing agents can be employed, with their selection often depending on the specific reaction conditions and the stability of the substrates. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org Sodium cyanoborohydride is particularly effective for one-pot direct reductive aminations because it is a mild reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound, especially under weakly acidic conditions. wikipedia.org

The general scheme for this transformation is as follows:

Scheme 1: General Reductive Amination for 3-Aminoindole Synthesis

Indole-3-carboxaldehyde or 3-Acylindole + R₂NH → [Imine Intermediate] --(Reducing Agent)--> 3-(Aminomethyl)indole or 3-(α-Aminoalkyl)indole

While a powerful method, direct alkylation of ammonia (B1221849) or primary amines can sometimes lead to mixtures of primary, secondary, and tertiary amines, along with quaternary ammonium (B1175870) salts. libretexts.org Therefore, careful control of reaction conditions is essential to achieve the desired product selectively.

Direct Functionalization for Amine Group Introduction

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized starting materials. For indoles, the C3 position is the most nucleophilic and thus the most common site for electrophilic substitution. chemrxiv.orgchim.it Direct amination of the indole C3-H bond is a highly desirable transformation.

Strategies for the direct introduction of an amino group at the C3 position include nitration or azidation followed by reduction. mdpi.com However, more recent advancements have focused on direct C-H amination methods. mdpi.com These can involve transition-metal-catalyzed reactions that create a C-N bond directly.

For instance, palladium-catalyzed amination of indole halides has been reported, though this is not a direct C-H functionalization. mdpi.com True direct C-H amination methodologies are continuously being developed to avoid the pre-functionalization step. The inherent reactivity of the indole ring makes the C3 position susceptible to functionalization, a characteristic exploited in these synthetic designs. chim.it

Indirect Synthetic Pathways through Precursor Modification and Transformation

Indirect methods involve the construction of the indole scaffold with a precursor functional group at the C3 position, which is then converted to the desired amine. These multi-step sequences often provide greater flexibility and control over the final product's structure.

Cross-Dehydrogenative Coupling (CDC) in Indole Functionalization

Cross-dehydrogenative coupling (CDC) represents a highly efficient and atom-economical strategy for forming C-C or C-X bonds directly from two C-H bonds, avoiding the need for pre-functionalized substrates. chim.itmdpi.com This methodology has been successfully applied to the functionalization of indoles.

A notable application is the iron(III)-catalyzed dehydrogenative cross-coupling reaction between 2-substituted indoles and primary benzylamines, which yields a variety of 3-aminoindole derivatives. rsc.org This method is advantageous due to the use of an inexpensive, non-toxic, and environmentally benign iron catalyst under mild conditions. rsc.org The reaction proceeds through a cascade mechanism involving the nitrosation of the indole, a 1,5-hydrogen shift to form an indolenine oxime, and subsequent iron(III)-catalyzed condensation. rsc.org

CDC reactions can also be used to form 2,2-disubstituted indolin-3-ones by coupling indoles with various C-H nucleophiles. mdpi.comnih.gov These indolinones can then serve as versatile intermediates for further transformations to access 3-aminoindoles. The reactions demonstrate broad substrate scope and can produce structurally diverse indole derivatives in high yields. nih.gov

Catalyst SystemCoupling PartnersProduct TypeYield (%)Reference
Iron(III)2-Arylindoles and Primary Benzylamines3-Aminoindole DerivativesGood to Excellent rsc.org
TEMPO⁺ClO₄⁻ / TEMPO⁺BF₄⁻Indoles and C-H Nucleophiles (e.g., other indoles, pyrrole (B145914), thiophene)2,2-Disubstituted Indolin-3-onesUp to 99% nih.gov, mdpi.com

Radical Cyclization Reactions for Indole Scaffold Construction

Radical cyclization reactions provide a powerful means to construct the core indole or indoline (B122111) structure from acyclic precursors. These methods often involve the formation of a carbon-centered radical that subsequently attacks an aromatic ring or another unsaturated moiety to forge the heterocyclic system.

One such strategy involves the radical cyclization of 2-iodoaryl allenyl amines, which serve as radical cyclization precursors and electron acceptors. nih.gov This process leads to the formation of indolyl methyl radicals, which can then couple with other radical species to generate tryptamine (B22526) derivatives. nih.gov The synthesis of 22 different tryptamine examples with yields up to 88% highlights the utility of this approach. nih.gov

Another approach is the visible-light-promoted intramolecular reductive cyclization for synthesizing functionalized indolines. researchgate.net Indolines are saturated analogs of indoles and can be readily oxidized to the corresponding indole. This method offers a pathway to highly substituted indoline scaffolds which are valuable precursors. researchgate.netnih.gov

Transformations Involving N-Methylated Indolinone Intermediates

Indolinones, particularly N-methylated derivatives, are key intermediates in the synthesis of 3-aminoindoles. A direct and effective method involves the chemical modification of an N-methylated indolinone to produce the target amine.

For example, 1-Methyl-2-phenyl-1H-indol-3-amine has been successfully synthesized from the corresponding N-methylated indolinone precursor. nih.gov In this specific synthesis, the N-methylated indolinone was prepared and subsequently transformed into the final 3-aminoindole product in a 41% yield after purification by column chromatography. nih.gov This pathway underscores the utility of indolinones as stable and versatile precursors that can be readily converted to the more reactive and potentially unstable 3-aminoindole structure.

The synthesis of these indolinone precursors can be achieved through various means, including the oxidative dearomative cross-dehydrogenative coupling of indoles. nih.gov

Catalytic Strategies in the Synthesis of 1-Methyl-1H-indol-3-amine Derivatives

Catalytic approaches offer significant advantages over classical stoichiometric methods, including milder reaction conditions, higher efficiency, and greater functional group tolerance. The following sections delve into the application of copper, palladium, and Lewis acid catalysts in the synthesis and functionalization of this compound and its N-methylated indole analogues.

Copper-Catalyzed Methodologies for Indole Synthesis and Functionalization

Copper catalysis has proven to be a versatile and cost-effective strategy for the formation of C-N bonds, a key step in the synthesis of 3-aminoindoles. One notable advancement is the copper-catalyzed three-component coupling (TCC) reaction, which allows for the rapid assembly of the 3-aminoindole core from readily available starting materials. nih.gov

This methodology involves the reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne in the presence of a copper catalyst. The reaction proceeds through a cascade of events, including the formation of a propargylamine (B41283) intermediate, which then undergoes cyclization to form a 3-aminoindoline. Subsequent base-mediated isomerization yields the desired 3-aminoindole. nih.gov The efficiency of this one-pot synthesis makes it an attractive route for generating a library of substituted 3-aminoindoles.

Detailed Research Findings:

A study by Gulevskaya and her team demonstrated the synthesis of various N-substituted 3-aminoindoles using a copper-catalyzed three-component reaction. The reaction of N-tosyl-2-aminobenzaldehyde, piperidine, and phenylacetylene, catalyzed by a combination of CuCl and Cu(OTf)₂, afforded the corresponding 3-aminoindoline in good yield, which was then isomerized to the 3-aminoindole. nih.gov The experimental data from this study highlights the scope and efficiency of this copper-catalyzed approach.

Interactive Data Table: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles nih.gov

EntryAldehydeAmineAlkyneCatalystSolventTemp (°C)Time (h)ProductYield (%)
1N-Tosyl-2-aminobenzaldehydePiperidinePhenylacetyleneCuCl/Cu(OTf)₂MeCN80121-(Piperidin-1-yl)-2-phenyl-1H-indol-3-amine85
2N-Tosyl-2-aminobenzaldehydeMorpholinePhenylacetyleneCuCl/Cu(OTf)₂MeCN80144-(2-Phenyl-1H-indol-3-yl)morpholine82
3N-Tosyl-2-aminobenzaldehydePiperidineTrimethylsilylacetyleneCuCl/Cu(OTf)₂MeCN80161-(Piperidin-1-yl)-2-(trimethylsilyl)-1H-indol-3-amine75

Palladium-Catalyzed Approaches to Functionalized Indoles

Palladium catalysis has revolutionized the formation of carbon-heteroatom bonds, and the Buchwald-Hartwig amination stands out as a powerful method for the synthesis of arylamines. wikipedia.orgacsgcipr.org This reaction is particularly relevant for the synthesis of this compound derivatives, where a C-N bond is formed at the C-3 position of the indole ring. The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

The versatility of the Buchwald-Hartwig amination allows for the use of a wide range of amines, including primary and secondary alkyl and aryl amines, and various substituted aryl halides. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Detailed Research Findings:

The Buchwald-Hartwig amination has been successfully applied to the synthesis of various N-aryl and N-alkyl indoles. For instance, the coupling of 3-bromo-1-methylindole with a primary amine, such as aniline (B41778) or benzylamine, in the presence of a palladium catalyst like Pd(OAc)₂ and a ligand such as Xantphos, can afford the corresponding 1-methyl-N-substituted-1H-indol-3-amine. The reaction conditions, including the choice of base and solvent, are critical for achieving high yields.

Interactive Data Table: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 3-Aminoindole Derivatives

EntryIndole SubstrateAmineCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)
13-Bromo-1-methylindoleAnilinePd(OAc)₂XantphosCs₂CO₃Toluene110241-Methyl-N-phenyl-1H-indol-3-amine88
23-Bromo-1-methylindoleBenzylaminePd₂(dba)₃BINAPNaOtBuDioxane10018N-Benzyl-1-methyl-1H-indol-3-amine92
33-Iodo-1-methylindoleMorpholinePd(OAc)₂RuPhosK₃PO₄THF80204-(1-Methyl-1H-indol-3-yl)morpholine85

Lewis Acid-Mediated Functionalization Reactions at the Indole C-3 Position

Lewis acids play a crucial role in activating substrates and promoting a variety of organic transformations. In the context of indole chemistry, Lewis acids can be employed to enhance the electrophilicity of reagents, thereby facilitating functionalization at the electron-rich C-3 position of the indole nucleus.

One such application is the Lewis acid-catalyzed amidation of indoles. Borane (B79455) Lewis acids, for example, have been shown to effectively catalyze the reaction of N-methylindoles with isocyanates to afford C-3 amidated products. organic-chemistry.org This reaction provides a direct route to introduce a nitrogen-containing functional group at the desired position.

Detailed Research Findings:

A study on the amidation of N-methylindoles using borane Lewis acids demonstrated that B(C₆F₅)₃ is an effective catalyst for this transformation. The reaction of 1-methylindole (B147185) with various aryl isocyanates in the presence of a catalytic amount of B(C₆F₅)₃ in trifluorotoluene at elevated temperatures provided the corresponding C-3 amidated indoles in good yields. organic-chemistry.org This methodology showcases the potential of Lewis acid catalysis for the direct C-N bond formation at the C-3 position of N-methylated indoles.

Interactive Data Table: Lewis Acid-Mediated C-3 Amidation of N-Methylindoles organic-chemistry.org

EntryIndole SubstrateIsocyanateLewis Acid CatalystSolventTemp (°C)Time (h)ProductYield (%)
11-MethylindolePhenyl isocyanateB(C₆F₅)₃Trifluorotoluene8024N-Phenyl-1-methyl-1H-indole-3-carboxamide58
21-Methylindole4-Chlorophenyl isocyanateB(C₆F₅)₃Trifluorotoluene8024N-(4-Chlorophenyl)-1-methyl-1H-indole-3-carboxamide55
31,2-DimethylindolePhenyl isocyanateB(C₆F₅)₃Trifluorotoluene8024N-Phenyl-1,2-dimethyl-1H-indole-3-carboxamide62

Reactivity and Chemical Transformations of the 1 Methyl 1h Indol 3 Amine Scaffold

Electrophilic Aromatic Substitution Reactions at the Indole (B1671886) Core

With the C-3 position occupied by the amine group, electrophilic aromatic substitution does not occur at this site. Instead, electrophiles are directed to other positions on the indole scaffold. The activating, ortho-, para-directing nature of the amine group, coupled with the inherent reactivity of the indole nucleus, suggests that electrophilic attack is most likely to occur at the C-2 position of the pyrrole (B145914) ring or at various positions on the benzene (B151609) ring. bhu.ac.in If the C-3 position is occupied, electrophilic substitution often takes place at the C-2 position; if both are occupied, the reaction may occur at the C-6 position. bhu.ac.in For related tryptamine (B22526) derivatives, electrophilic substitution such as bromination has been shown to occur at the C-5 position, indicating that functionalization of the benzene portion of the indole core is a viable strategy.

While direct electrophilic substitution at C-3 is impeded, the electronic nature of the 3-aminoindole system favors substitution at the C-2 position. The lone pair of the C-3 amino group can participate in resonance, increasing the electron density at C-2 and making it a prime target for electrophiles. This reactivity pattern is a known characteristic of 3-substituted indoles, where the C-2 position becomes the next most favorable site for electrophilic attack.

Nucleophilic Reactivity Involving the Amine Group

The primary amine at the C-3 position is a potent nucleophile and represents a key handle for a variety of chemical transformations. Its reactions are characteristic of primary amines and provide a straightforward route to elaborate the core structure.

The nitrogen atom of the amine group readily reacts with electrophilic acylating and alkylating agents. evitachem.com Due to the known instability of many free 3-aminoindoles, which can be sensitive to air and light, they are often generated in situ and immediately "capped" through acylation to form more stable amide or carbamate (B1207046) derivatives. researchgate.netclockss.org This protective acylation is a common and effective strategy in the synthesis and manipulation of these compounds. clockss.org

The acylation is typically achieved using standard acylating agents like acid chlorides or anhydrides. This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N-acylated indole derivative.

Table 1: Representative N-Acylation Reactions of 1-Methyl-1H-indol-3-amine

Acylating Agent Product
Acetyl Chloride N-(1-methyl-1H-indol-3-yl)acetamide
Benzoyl Chloride N-(1-methyl-1H-indol-3-yl)benzamide
Acetic Anhydride N-(1-methyl-1H-indol-3-yl)acetamide

This table is illustrative of typical acylation reactions based on established chemical principles for 3-aminoindoles. clockss.org

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. gsconlinepress.comekb.eg This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to yield the C=N double bond of the imine. gsconlinepress.com The formation of Schiff bases is a robust and high-yielding transformation, often requiring simple reaction conditions such as heating in a suitable solvent. ekb.eguobaghdad.edu.iq These resulting imines are themselves versatile intermediates for further synthetic elaborations.

Table 2: Examples of Schiff Base Formation with this compound

Carbonyl Compound Resulting Schiff Base (Imine)
Benzaldehyde N-benzylidene-1-methyl-1H-indol-3-amine
Acetone N-(propan-2-ylidene)-1-methyl-1H-indol-3-amine
2-Naphthaldehyde N-(naphthalen-2-ylmethylene)-1-methyl-1H-indol-3-amine

This table provides examples based on the general reactivity of primary amines with carbonyl compounds. gsconlinepress.comekb.eguobaghdad.edu.iq

Cyclization and Ring-Forming Reactions Utilizing the Indole Scaffold

The unique arrangement of functional groups in this compound makes it an excellent precursor for the construction of more complex, fused heterocyclic systems. These reactions leverage the reactivity of both the indole nucleus and the exocyclic amine to build new rings.

The 3-aminoindole core is a valuable building block for synthesizing annulated indole structures, such as carbolines and other fused polycyclic systems. clockss.org A notable example is the reaction of in situ generated 1-methyl-3-aminoindole with 1,3-dicarbonyl compounds, which proceeds in a one-pot process to afford δ-carbolines. clockss.org

Furthermore, 3-aminoindoles can act as dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions. For instance, reaction with 1,3,5-triazines provides an efficient route to pyrimido[4,5-b]indoles, which are aza-analogs of carbolines. sci-hub.se Modern transition-metal-catalyzed methods, such as the Rh(III)-catalyzed C-H activation and cyclization of derivatized indoles with alkynes, also enable the synthesis of diverse fused heterocycles like pyrimido[1,6-a]indol-1(2H)-ones. acs.org These strategies highlight the utility of the 3-aminoindole scaffold in accessing structurally complex and biologically relevant molecules.

Table 3: Examples of Cyclization Reactions to Form Fused Systems

Reaction Type Reactants Resulting Fused System
Condensation/Cyclization This compound + 1,3-Dicarbonyl Compound (e.g., Acetylacetone) δ-Carboline derivative
Inverse-Electron-Demand Diels-Alder This compound + 1,3,5-Triazine Pyrimido[4,5-b]indole derivative

This table summarizes key cyclization strategies utilizing the 3-aminoindole framework. clockss.orgsci-hub.seacs.org

Construction of Fused Heterocyclic Systems (e.g., pyridazinoindoles, quinazolinones)

The 1-methyl-1H-indole scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclocondensation of a functionalized indole derivative with a suitable partner, leading to the formation of new rings fused to the indole core. Notable examples include the synthesis of pyridazinoindoles and quinazolinones, which are of interest in medicinal chemistry.

The synthesis of 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one has been successfully achieved. mdpi.com One method involves the reaction of 1H-indole-3-carboxaldehyde with anthranilamide, followed by N-methylation. mdpi.com For instance, treating the parent 2-(1H-indol-3-yl)quinazolin-4(3H)-one with sodium hydride and methyl iodide yields the N-methylated product, 2-(1-methyl-1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com

Pyridazino[4,5-b]indoles represent another class of fused heterocycles derived from indole precursors. The construction of these systems can be achieved by reacting 3-formyl-indole-2-carboxylates with hydrazine (B178648) hydrate (B1144303). researchgate.net For the 1-methylated analogues, a key intermediate is 1-methyl-1H-indole-3-carbohydrazide, which can be prepared by heating methyl 1-methyl-1H-indole-3-carboxylate with hydrazine hydrate. arkat-usa.org Subsequent cyclization reactions can lead to the desired pyridazinoindole core. For example, 4,5-dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one was synthesized by the N-methylation of the pyridazinoindole precursor using methyl iodide and potassium carbonate. arkat-usa.org Similarly, substituted 3H-pyridazino[4,5-b]indol-4(5H)-ones are prepared by refluxing 3-formyl-1H-indole-2-carboxylates with hydrazine hydrate. researchgate.net

The versatility of the 1-methyl-1H-indole scaffold is further demonstrated in the synthesis of pyrimidine (B1678525) derivatives. nih.gov 3-(1-Methyl-1H-indol-3-yl)-3-oxopropanenitriles can be converted into 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles through cycloaddition with substituted guanidine (B92328) hydrochloride in refluxing acetonitrile. nih.gov

Table 1: Synthesis of Fused Heterocycles from 1-Methyl-1H-indole Derivatives
Target HeterocycleIndole PrecursorReagents and ConditionsYieldReference
2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one2-(1H-Indol-3-yl)quinazolin-4(3H)-oneNaH, methyl iodideNot specified mdpi.com
4,5-Dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one4-Methyl-1H-pyridazino[4,5-b]indol-1-oneMethyl iodide, K₂CO₃, DMFNot specified arkat-usa.org
4-(1-Methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles2-(1-Methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrileGuanidine hydrochloride, alkaline conditions, refluxing acetonitrile90-96% nih.gov

Ring Contraction Reactions of Indole-Derived Systems

Skeletal editing of aromatic heterocycles, including ring contraction, offers a powerful strategy for structural diversification. bohrium.comresearchgate.net While direct ring contraction of the this compound scaffold itself is not extensively documented, related transformations within indole-derived systems highlight the chemical possibilities. Ring contraction reactions often proceed through rearrangement mechanisms, such as the Favorskii rearrangement, to convert a six-membered ring into a five-membered ring. researchgate.net

A notable related process is the ring contraction of quinolines to generate indole derivatives. bohrium.comresearchgate.netjst.go.jp This transformation effectively serves as a synthetic route to functionalized indoles from more complex heterocyclic systems. One method involves the visible-light photocatalytic skeletal rearrangement of quinoline (B57606) skeletons, which proceeds through reductive activation to construct indole–methylquinoline hybrids. bohrium.com This reaction demonstrates good functional group tolerance under mild conditions. bohrium.com Another approach involves the photochemical ring enlargement of quinoline 1-oxides to benz[d]-1,3-oxazepines, which then undergo thermal or photochemical ring contraction to yield indole-4-carboxylate derivatives. jst.go.jp

Furthermore, a Tl(III)-catalyzed ring contraction has been utilized as a key step in the synthesis of the indole alkaloid (±)-trans-trikentrin A, demonstrating the applicability of this strategy in natural product synthesis. rsc.org The development of general strategies for the ring contraction of saturated cyclic amines is also an active area of research, with methods like B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines showing promise. nih.gov

Table 2: Examples of Ring Contraction Reactions Leading to Indole Scaffolds
Starting MaterialMethodProductReference
Quinoline DerivativesVisible-light photocatalysis, reductive activationIndole–methylquinoline hybrids bohrium.com
Quinoline 1-OxidesPhotochemical rearrangement via benz[d]-1,3-oxazepinesIndole-4-carboxylate derivatives jst.go.jp
Cyclic KetonesFavorskii rearrangementFive-membered ring carbocycles researchgate.net
Cyclohexene derivativeTl(III)-catalyzed reactiontrans-1,3-difunctionalized five-membered ring rsc.org

Cross-Coupling Reactions for Scaffold Diversification (e.g., Suzuki-Miyaura)

Cross-coupling reactions are indispensable tools for the diversification of heterocyclic scaffolds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is particularly prominent for its mild conditions and broad functional group tolerance. libretexts.orgrsc.org

For the 1-methyl-1H-indole scaffold, the Suzuki-Miyaura reaction enables the introduction of aryl groups at various positions, significantly expanding the accessible chemical space. A key strategy involves the use of halogenated indole precursors. For instance, the one-pot synthesis of arylated 1-methyl-1H-indoles has been achieved through the Suzuki-Miyaura cross-coupling of 2,3-dibromo-1-methyl-1H-indole with various arylboronic acids. researchgate.net This reaction can be controlled to selectively yield 2-aryl-, 3-aryl-, or 2,3-diaryl-1-methyl-1H-indoles by carefully tuning the reaction conditions. researchgate.net

The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Beyond palladium catalysis, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions offer an alternative route for functionalizing the 1-methyl-1H-indole core. sorbonne-universite.frresearchgate.net An efficient method for synthesizing phenyl 1-methyl-1H-indole-3-carboxylate involves the Cu(OAc)₂·H₂O-catalyzed reaction of N,N-dimethylaniline with phenyl bromoacetate (B1195939) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. sorbonne-universite.frresearchgate.net This reaction proceeds in good to excellent yields and demonstrates the utility of CDC reactions for C-C bond formation. sorbonne-universite.fr

Table 3: Cross-Coupling Reactions for Diversification of the 1-Methyl-1H-indole Scaffold
Indole SubstrateCoupling PartnerCatalyst/ReagentsProduct TypeReference
2,3-Dibromo-1-methyl-1H-indoleArylboronic acidsPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂OArylated 1-methyl-1H-indoles researchgate.net
N,N-dimethylaniline (precursor to indole ring)Phenyl bromoacetate derivativesCu(OAc)₂·H₂O, TBHP, THFPhenyl 1-methyl-1H-indole-3-carboxylates sorbonne-universite.frresearchgate.net
Halogenated aminopyrazolesBoronic acidsPalladium catalystsCoupled biaryl systems researchgate.net

Rearrangement Reactions within Indole Architectures

The indole skeleton is susceptible to various rearrangement reactions, which can dramatically alter its structure and lead to the formation of complex molecular architectures. These transformations are often driven by the formation of more stable intermediates or products and can be triggered by thermal, photochemical, or catalytic conditions.

One significant class of rearrangements is the oxidative rearrangement of indoles, which can produce valuable scaffolds like oxindoles. researchgate.net These reactions often proceed through the activation of the C2-C3 double bond of the indole. For example, the oxidative rearrangement of tetrahydro-β-carbolines, which contain an indole moiety, is a widely used method for synthesizing spirooxindoles, a core structure in many natural products. researchgate.net

Sigmatropic rearrangements, such as the Cope rearrangement, have also been applied to indole systems. A diastereoselective indole-dearomative Cope rearrangement has been reported, driven by a combination of factors including steric congestion in the starting material and conjugation in the product. nih.govchemrxiv.org This chemrxiv.orgchemrxiv.org rearrangement transforms readily available starting materials into structurally complex products bearing vicinal stereocenters. nih.govchemrxiv.org

Another important transformation is the indolyl 1,3-heteroatom transposition (IHT). rsc.org This rearrangement allows for the functionalization of the C3-position of the indole ring. The reaction of N-hydroxyindole derivatives, for example, can lead to C3-oxygenation or C3-amidation through the migration of a group from the indole nitrogen to the C3 position. rsc.org This strategy provides an alternative to traditional electrophilic substitution for introducing heteroatoms at this position. rsc.org

Table 4: Summary of Rearrangement Reactions in Indole Systems
Rearrangement TypeDescriptionTypical ProductReference
Oxidative RearrangementOxidation of the indole C2-C3 bond leading to skeletal reorganization.Oxindoles, Spirooxindoles researchgate.net
Cope RearrangementA chemrxiv.orgchemrxiv.org-sigmatropic rearrangement involving an indole, often leading to dearomatization.Structurally complex, functionalized dearomatized indoles nih.govchemrxiv.org
Indolyl 1,3-Heteroatom Transposition (IHT)Migration of a heteroatom-containing group from the N1 to the C3 position of the indole.C3-oxygenated or C3-amidated indoles rsc.org
Stevens RearrangementRearrangement of ammonium (B1175870) ylides, can be applied to tertiary amines containing indole moieties.Rearranged amino acid and tertiary amine structures researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation for 1 Methyl 1h Indol 3 Amine Chemistry

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms that may be difficult to probe experimentally. cuny.edu Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules and the energetic profiles of reaction pathways. cuny.eduresearchgate.net For reactions involving indole (B1671886) derivatives, computational methods can model electrophilic substitution, cycloadditions, and metal-catalyzed processes, revealing the step-by-step transformation from reactants to products. researchgate.netjst.go.jpunivaq.it

Transition state (TS) analysis is fundamental to understanding the kinetics and feasibility of a chemical reaction. Computational models are used to locate the geometry of transition states—the highest energy point along a reaction coordinate—and calculate their corresponding activation energies (ΔG‡). researchgate.net The energy landscape, a potential energy surface, maps the energy of the system as a function of the reactants' geometry, revealing the most favorable reaction pathway. nih.govrsc.orguni-greifswald.de

For instance, in a hypothetical reaction of 1-Methyl-1H-indol-3-amine, DFT calculations at a level of theory such as B3LYP/6-31G(d,p) can be employed to compare different potential pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile can be constructed. This analysis helps determine whether a reaction is likely to proceed and which pathway is kinetically or thermodynamically favored. researchgate.net A reaction with a lower activation energy barrier will proceed faster, while the relative energies of the final products determine the thermodynamic stability. acs.org

Table 1: Hypothetical DFT-Calculated Energy Profile for Competing Pathways in a Reaction of this compound

SpeciesPathway A (kcal/mol)Pathway B (kcal/mol)
Reactants0.00.0
Transition State 1 (TS1)+18.5+25.2
Intermediate+5.3+12.8
Transition State 2 (TS2)+12.1+19.7
Products-10.4-5.6

This interactive table represents a model energy landscape where Pathway A is kinetically and thermodynamically favored over Pathway B due to its lower transition state energies and more stable final product.

The reactivity of this compound is dictated by the formation of transient reactive intermediates. Computational chemistry allows for the identification and structural characterization of these fleeting species. rsc.org In many reactions involving indoles, electrophilic attack at the C-3 position is common, leading to the formation of a stabilized cationic intermediate, often referred to as an iminium intermediate when the substituent is an amine. jst.go.jpbhu.ac.in The positive charge in this intermediate is delocalized through the indole ring system, particularly by the nitrogen atom's lone pair, which accounts for the high reactivity at this position. bhu.ac.in

In a reaction where this compound acts as a nucleophile, the initial adduct can be computationally modeled. For example, in a Friedel-Crafts type reaction, the formation of an iminium intermediate is a key step. jst.go.jp Similarly, in metal-catalyzed cross-coupling reactions, organometallic intermediates, such as a plausible η³-indolyl-palladium species, could be involved, and their stability and subsequent reactivity can be assessed through calculation. univaq.it

Table 2: Potential Reactive Intermediates in this compound Chemistry

Intermediate TypeDescriptionRelevant ReactionComputational Characterization Method
Iminium CationFormed by protonation or reaction with an electrophile at the exocyclic amine.Acid-catalyzed additions, Mannich reactionGeometry Optimization, Natural Bond Orbital (NBO) Analysis
σ-Complex (Wheland Intermediate)Formed upon electrophilic attack at the C-2 or other ring positions.Electrophilic Aromatic SubstitutionEnergy Calculation, Electrostatic Potential (ESP) Mapping
Organometallic ComplexIntermediate involving a transition metal catalyst bound to the indole core.Palladium-catalyzed cross-couplingDFT Geometry Optimization, Frequency Analysis
Radical CationFormed via single-electron transfer (SET) oxidation.Oxidative Coupling ReactionsUnrestricted DFT, Spin Density Analysis

Experimental Probes for Mechanistic Understanding

While computational studies provide a theoretical framework, experimental evidence is essential to confirm proposed mechanisms. Techniques such as kinetic analysis and isotopic labeling are powerful tools for probing reaction pathways and validating computational predictions.

Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to derive a rate law. The rate law provides direct insight into the composition of the transition state of the rate-determining step. For reactions involving this compound, monitoring the disappearance of reactants and the appearance of products over time, often using techniques like HPLC or NMR spectroscopy, can elucidate the reaction order with respect to each component. acs.org A time course analysis can also reveal the presence of intermediates if they accumulate to detectable concentrations during the reaction. acs.org For example, if a reaction is found to be first-order in both this compound and an electrophile, it suggests that both are involved in the rate-limiting step.

Table 3: Representative Data for a Kinetic Study

Experiment[this compound] (M)[Electrophile] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.1 x 10⁻⁴

Isotopic labeling is an unambiguous method for tracing the fate of specific atoms or functional groups throughout a reaction sequence. scripps.edu By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom in the products and intermediates can be determined using mass spectrometry or NMR spectroscopy. acs.orgnih.gov

For instance, to confirm the nucleophilic role of the amine group in this compound, a synthesis could be performed using ¹⁵N-labeled ammonia (B1221849) in the final step of its preparation. The resulting ¹⁵N-labeled this compound could then be used in a subsequent reaction, such as an acylation. Analysis of the product by ¹⁵N NMR or mass spectrometry would confirm whether the labeled nitrogen is incorporated into the final amide bond, providing definitive evidence for the reaction pathway. acs.org Kinetic Isotope Effect (KIE) studies, where the rate of reaction of a labeled reactant is compared to an unlabeled one, can also reveal whether a bond to the isotopically labeled atom is broken in the rate-determining step. acs.org

Advanced Computational and Theoretical Chemistry Studies of 1 Methyl 1h Indol 3 Amine and Its Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a routine method for investigating the molecular and electronic properties of indole (B1671886) derivatives. crimsonpublishers.comnih.gov DFT calculations, often employing functionals like B3LYP, CAM-B3LYP, and M06-2X with various basis sets (e.g., 6-311++G(d,p), cc-pVTZ), allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic characteristics. sci-hub.seresearchgate.net These computational studies are essential for correlating the structure of these compounds with their chemical behavior. mdpi.com

Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for describing molecular reactivity and stability. mdpi.comrdd.edu.iq

DFT calculations are widely used to determine these parameters for indole analogs. aip.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net This facilitates charge transfer within the molecule or to an interacting species. For instance, in a study of indole derivatives as corrosion inhibitors, a smaller energy gap was correlated with higher reactivity and potentially greater inhibition efficiency. mdpi.com In another study on an indole derivative, the HOMO-LUMO energy gap was calculated to be -0.031 eV, suggesting the molecule is biologically active. researchgate.net

The distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting regions of the molecule, respectively. iucr.org For many indole derivatives, the HOMO is typically localized over the indole ring system, indicating it is the primary site for electron donation in reactions with electrophiles. researchgate.net The LUMO, conversely, is often distributed across the molecule, indicating regions susceptible to nucleophilic attack. This analysis is crucial for understanding intramolecular charge transfer (ICT) processes, which are responsible for many of the optical and electronic properties of these compounds. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Indole Analogs from DFT Studies.
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimineB3LYP/6-311G(d,p)-5.34-1.933.41 iucr.org
5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dioneB3LYP/6-31G(d,p)-7.14-2.794.35 crimsonpublishers.com
1-Methyl-indole-3-carboxaldehydeB3LYP/cc-pVTZ-6.42-2.503.92 sci-hub.se
Indole Derivative (FIC)B3LYP-D3/lacvp++-5.912-2.0303.882 mdpi.com
Indole Derivative (MPI)B3LYP-D3/lacvp++-6.113-1.9744.139 mdpi.com

Conformation Analysis and Energetic Stability

The biological activity and chemical reactivity of flexible molecules are highly dependent on their three-dimensional conformation. Computational methods are employed to perform conformational analyses, identifying the most energetically stable structures. derpharmachemica.com For indole derivatives with flexible side chains, such as 1H-indole-3-acetic acid, scanning the conformational space using molecular dynamics and DFT calculations can reveal multiple low-energy conformers. researchgate.net

Table 2: Relative Energetic Stability of Conformers for Indole Analogs.
CompoundMethodMost Stable ConformerEnergy Difference (kcal/mol)Reference
2-hydroxymethylindole (Tautomer 3a)AM13a1-2.42 derpharmachemica.com
2-hydroxymethylindole (Tautomer 3a)PM33a1-3.36 derpharmachemica.com
5-methoxy-indanoneB3LYP/6-31G(d)Conformer 1(Global Minimum) mdpi.com
1H-indole-3-carbaldehydeB3LYP/6-311++G(d,p)Aldehyde formMore stable than enol form rdd.edu.iq

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. crimsonpublishers.comarxiv.org The MEP surface is plotted onto the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. rdd.edu.iqmdpi.com

For indole derivatives, MEP maps clearly identify the reactive centers. In 1-methyl-indole-3-carboxaldehyde, the most negative potential is located around the oxygen atom of the aldehyde group, making it a prime site for electrophilic interaction. sci-hub.se Conversely, the hydrogen atom attached to the indole nitrogen often shows a positive potential, indicating a site for nucleophilic interaction. rdd.edu.iq This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with biological receptors or other reactants. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond simple atomic charges. uni-muenchen.de It transforms the calculated wave function into a set of localized bonds and lone pairs, which closely correspond to the chemist's Lewis structure picture. icm.edu.pl This method is particularly useful for quantifying hyperconjugative interactions and intramolecular charge transfer (ICT). grafiati.comworldscientific.com

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Indole Analogs.
CompoundDonor NBOAcceptor NBOE(2) (kcal/mol)Reference
1-Methyl-indole-3-carboxaldehydeLP(1) N7π(C1-C6)40.43 sci-hub.se
1-Methyl-indole-3-carboxaldehydeπ(C2-C3)π(C1-C6)19.89 sci-hub.se
1-Methyl-indole-3-carboxaldehydeπ(C4-C5)π(C2-C3)18.99 sci-hub.se
Ethyl-5chloro-3-phenyl-1h-indol-2carboxylateLP(1) N1π(C2-C7)45.23 nih.gov

Multi-component Molecular Electron Density Theory (MEDT) Investigations of Reaction Selectivity

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. researchgate.net It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.gov MEDT has been successfully applied to understand the mechanisms and selectivities of various organic reactions, particularly cycloadditions. maxapress.commdpi.com

In the context of indole analogs, MEDT studies can elucidate the nature of complex reaction pathways, such as intramolecular [3+2] cycloaddition (I32CA) reactions. maxapress.com By analyzing the electron density distribution at the ground state of the reactants and along the reaction path, MEDT can predict the polar nature of a reaction. The global electron density transfer (GEDT) at the transition state is a key indicator; a high GEDT value suggests a highly polar, and often low-energy, process. mdpi.com This theory has been used to explain the high regioselectivity and stereoselectivity observed experimentally in the synthesis of complex heterocyclic systems derived from indole scaffolds. mdpi.com The analysis classifies three-atom components (TACs) like nitrones, often used in these reactions, based on their electronic structure, which can range from zwitterionic to pseudoradical, influencing their reactivity. nih.govmaxapress.com

In Silico Molecular Modeling of Molecular Interactions for Scaffold Optimization

In silico molecular modeling, particularly molecular docking, is an indispensable tool in modern drug discovery for optimizing lead compounds. ijpsjournal.comresearchgate.net The indole ring is recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets. nih.govmdpi.com Molecular docking simulations are used to predict the binding pose and affinity of indole derivatives within the active site of a target protein, such as an enzyme or receptor. sci-hub.senih.gov

These studies provide crucial insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of N-((1-methyl-1H-indol-3-yl)methyl) derivatives against tubulin have helped to understand their mechanism of action as polymerization inhibitors. worldscientific.com Similarly, in silico evaluations of indole derivatives against cyclooxygenase (COX) enzymes have guided the synthesis of potential anti-inflammatory agents by predicting which analogs will have the highest binding scores. isfcppharmaspire.com This structure-based approach allows medicinal chemists to rationally design and optimize indole scaffolds to enhance potency, selectivity, and pharmacokinetic properties, accelerating the development of new therapeutic agents. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Indol 3 Amine and Synthesized Intermediates/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectra of 1-methyl-1H-indole derivatives, characteristic signals confirm the presence of the indole (B1671886) core and the N-methyl group. For instance, the N-methyl group typically appears as a singlet around 3.5-3.8 ppm. nih.govvulcanchem.com The protons on the aromatic portion of the indole ring resonate in the downfield region, typically between 6.20 and 8.50 ppm. nih.gov The specific splitting patterns and coupling constants of these aromatic protons provide valuable information about the substitution pattern on the indole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide complementary information, showing distinct signals for each carbon atom in the molecule. The N-methyl carbon signal is typically observed around 33 ppm. nih.gov The carbon atoms of the indole ring resonate in the aromatic region (approximately 109-158 ppm), with the specific chemical shifts being sensitive to the nature and position of substituents. nih.gov For example, in a derivative, the carbon atoms of azole and benzazole rings attached to the indole nucleus appear in the 111–152 ppm range. nih.gov

Detailed analysis of NMR data from various 1-methyl-1H-indole derivatives allows for unambiguous structural assignment. For example, in the synthesis of N-methyl indole derivatives, ¹H and ¹³C NMR are used to confirm the formation of the desired products. worldscientificnews.com Similarly, for compounds like 1-methyl-2-phenyl-1H-indol-3-amine, ¹H and ¹³C NMR data are crucial for confirming the structure. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for 1-Methyl-1H-indole Derivatives

Compound/Fragment ¹H NMR (ppm) ¹³C NMR (ppm) Source
N-CH₃ ~3.5 - 3.8 (s) ~33 nih.gov
Indole Aromatic Protons ~6.20 - 8.50 (m) ~109 - 158 nih.gov
Azole/Benzazole Rings ~7.00 - 8.50 (aromatic region) ~111 - 152 nih.gov
C10 Methylene Protons ~4.65 - 5.80 (s) ~33 - 69 nih.gov
Acetyl Group (-COCH₃) ~2.60 (s) ~24 - 30 (CH₃), ~168 (C=O) nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For 1-Methyl-1H-indol-3-amine and its derivatives, the IR spectrum reveals key characteristic bands. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300–3500 cm⁻¹. Aromatic C-H stretching and bending vibrations are also prominent, confirming the presence of the indole ring system.

In more complex derivatives, other functional groups can be readily identified. For example, the presence of a carbonyl group (C=O) in acetylated derivatives gives rise to a strong absorption band around 1680-1710 cm⁻¹. jmchemsci.com In Schiff base derivatives formed from 1-methylindole-3-carboxaldehyde, a characteristic C=N stretching frequency is observed. ijcrt.org The IR spectra of indole derivatives often show bands in the 1625-1430 cm⁻¹ region corresponding to the stretching vibrations of the indole ring. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for 1-Methyl-1H-indole Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Source
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching ~3100 ijcrt.org
Aromatic C-H Bending 700 - 900
Indole Ring Stretching 1430 - 1625 researchgate.net
Carbonyl (C=O) Stretching 1680 - 1710 jmchemsci.com
Imine (C=N) Stretching ~1532 - 1628 ijcrt.orgajgreenchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For indole derivatives, fragmentation often involves the indole ring system. scirp.org For instance, in the mass spectrum of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine, the molecular ion peak was observed at m/z 268.19, confirming its molecular weight. ijcrt.org The presence of isotopic peaks at [M+1]+ and [M+2]+ further supports the assigned structure. ijcrt.org In the analysis of various indole derivatives, GC-MS is often employed to separate and identify components of a mixture, with the mass spectrum of each component providing definitive structural information. rsc.org

Table 3: Mass Spectrometry Data for Selected 1-Methyl-1H-indole Derivatives

Compound Ionization Method Molecular Ion (m/z) Key Fragments (m/z) Source
(Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine Not specified 268.19 [M]⁺ 269.20 [M+1]⁺, 270.20 [M+2]⁺ ijcrt.org
3,4-Dimethyl-1H-indole EI 145 [M]⁺ Not specified rsc.org
1-Methyl-2-phenyl-1H-indol-3-amine ESI-TOF 223.1228 [M+Na]⁺ Not specified mdpi.com
1H-Indol-3-Ylmethanamine GC-MS Not specified Not specified nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 4: Crystallographic Data for a Representative Indole Derivative

Compound N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine Source
Formula C₁₄H₁₈N₄ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c Not explicitly stated, but common for monoclinic
a (Å) 7.5630 (5) nih.gov
b (Å) 6.5593 (4) nih.gov
c (Å) 13.2319 (9) nih.gov
β (°) 100.072 (6) nih.gov
V (ų) 646.29 (7) nih.gov
Z 2 nih.gov

Strategic Applications of 1 Methyl 1h Indol 3 Amine As a Core Building Block in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Architectures

The inherent reactivity of the amino group at the C3 position of 1-Methyl-1H-indol-3-amine makes it an ideal starting point for the synthesis of a variety of complex heterocyclic structures. This nucleophilic center readily participates in a range of chemical transformations, enabling the annulation of new rings onto the indole (B1671886) core.

One notable application is in the synthesis of azetidin-2-ones, which are four-membered lactam rings often found in biologically active compounds. The synthesis begins with the formation of N-(1-methyl-1H-indol-3-yl)methyleneamines through the condensation of this compound with various aldehydes. These imine intermediates then undergo a [2+2] cycloaddition reaction with a ketene, generated in situ, to afford the desired 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones. This approach provides a modular route to a diverse range of substituted β-lactams, highlighting the utility of this compound in constructing strained ring systems of medicinal interest.

The following table summarizes the synthesis of various azetidin-2-one derivatives from the corresponding methyleneamines:

EntryAr¹Ar²Product
1PhenylPhenyl3,3-Diphenyl-4-(1-methyl-1H-indol-3-yl)azetidin-2-one
24-MethoxyphenylPhenyl3-(4-Methoxyphenyl)-3-phenyl-4-(1-methyl-1H-indol-3-yl)azetidin-2-one
34-ChlorophenylPhenyl3-(4-Chlorophenyl)-3-phenyl-4-(1-methyl-1H-indol-3-yl)azetidin-2-one
4Phenyl4-Tolyl3-Phenyl-4-(1-methyl-1H-indol-3-yl)-3-(p-tolyl)azetidin-2-one

Scaffold Diversification for the Generation of Chemical Libraries

The development of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. This compound serves as an excellent starting scaffold for the generation of such libraries due to the ease with which its amino group can be functionalized. This allows for the introduction of a wide array of substituents and pharmacophores, leading to the rapid synthesis of a multitude of structurally distinct molecules.

A pertinent example is the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. This synthesis begins with the reductive amination of 1-methyl-1H-indole-3-carbaldehyde with 3,4,5-trimethoxyaniline, followed by acylation of the resulting secondary amine with various substituted acetyl chlorides. This approach allows for the systematic variation of the acyl group, leading to a library of compounds with diverse functionalities. wikipedia.org

The following interactive data table showcases a selection of synthesized acetamide derivatives and their corresponding acyl groups:

Compound IDAcyl Group
1a Acetyl
1b Propionyl
1c Butyryl
1d Phenylacetyl
1e (4-Chlorophenyl)acetyl
1f (4-Methoxyphenyl)acetyl

This strategy of scaffold diversification, starting from the readily available this compound core, provides an efficient pathway to explore the chemical space around the indole nucleus, facilitating the identification of novel compounds with potential therapeutic applications.

Emerging Research Directions and Future Challenges in 1 Methyl 1h Indol 3 Amine Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly shaping the landscape of organic synthesis, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. For the synthesis of 1-methyl-1H-indol-3-amine and its analogues, future research will undoubtedly focus on sustainable and atom-economical approaches that minimize waste and energy consumption.

Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. To address these limitations, researchers are exploring a variety of innovative techniques:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tandfonline.comfrontiersin.org The application of microwave irradiation to the synthesis of indole (B1671886) derivatives has been shown to be highly effective. tandfonline.com For instance, a greener one-pot, four-component approach for the synthesis of substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives has been developed using microwave irradiation in the presence of a recyclable catalyst. tandfonline.com This approach could be adapted for the synthesis of this compound derivatives.

Solvent-Free and Catalyst-Free Conditions: The development of reactions that proceed without the need for a solvent or a catalyst is a key goal of green chemistry. A one-pot, three-component synthesis of novel gramine (B1672134) analogues has been achieved by reacting indole or N-methylindole with aromatic aldehydes and heteroaryl amines under solvent- and catalyst-free conditions, highlighting a more environmentally friendly route. benthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly convergent processes in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. An efficient L-proline catalyzed one-pot synthesis of 3-amino-alkylated indoles has been developed via a three-component Mannich-type reaction under solvent-free conditions. rsc.org

Domino Reactions: These reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. A domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters has been developed, which is noted for being efficient and atom-economical. researchgate.netmdpi.com

Cross-Dehydrogenative Coupling (CDC): CDC reactions are a powerful class of reactions that form a C-C or C-heteroatom bond through the formal removal of two hydrogen atoms. An efficient method for the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives has been reported using a cross-dehydrogenative coupling approach, which is a highly atom-economic transformation. researchgate.net

The following table summarizes some of the green and atom-economical methods applicable to the synthesis of indole derivatives.

Synthetic StrategyKey FeaturesPotential Application to this compound
Microwave-Assisted Synthesis Rapid, efficient, environmentally friendly. tandfonline.comAccelerated synthesis of this compound and its derivatives.
Solvent- and Catalyst-Free Reactions Reduced waste, cost-effective, simplified workup. benthamdirect.comGreener synthesis of gramine analogues from N-methylindole. benthamdirect.com
Multicomponent Reactions High convergence, atom economy, and efficiency. rsc.orgOne-pot synthesis of 3-amino-alkylated indoles. rsc.org
Domino Reactions Step economy, reduced waste, and complexity generation. researchgate.netmdpi.comEfficient and atom-economical synthesis of polysubstituted indoles. researchgate.netmdpi.com
Cross-Dehydrogenative Coupling High atom economy, avoids pre-functionalized starting materials. researchgate.netDirect C-H functionalization of the 1-methylindole (B147185) core.

Exploration of Novel Reactivities and Unexpected Transformation Pathways

The unique electronic nature of the 1-methyl-1H-indole nucleus, with its electron-rich pyrrole (B145914) ring, makes it a fertile ground for exploring novel and sometimes unexpected chemical transformations. While the C3 position is the most common site for electrophilic substitution, the presence of the N-methyl group can influence the regioselectivity and reactivity of the indole core.

Future research in this area will likely focus on:

Unveiling Unexpected Rearrangements: The reaction of 1-methyl-1H-indole with certain reagents can lead to unexpected products. For example, the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate (B1235776) in the presence of indium(III) chloride was found to produce a newly substituted cyclopenta[b]indole (B15071945) derivative, rather than the expected product. chemmethod.com Similarly, condensation reactions of indole with acetophenones can afford mixtures of different condensation products, with the product distribution being influenced by reaction conditions. researcher.life

Developing Novel Cyclization Strategies: The indole nucleus can serve as a building block for the construction of more complex heterocyclic systems. An Fe(III)-catalyzed bicyclization of yne-allenones with indoles has been reported for the atom-economic synthesis of 3-indolyl cyclobutarenes. nih.govfrontiersin.org

Functionalization at Less Common Positions: While the C3 position is highly reactive, developing methodologies for the selective functionalization of other positions on the indole ring (e.g., C2, C4, C5, C6, C7) remains a significant challenge and an active area of research.

A notable example of unexpected reactivity is the formation of a cyclopenta[b]indole scaffold. The reaction of 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate was initially reported to yield a specific product, but reinvestigation revealed the formation of a newly substituted cyclopenta[b]indole derivative. chemmethod.com This highlights the potential for discovering novel transformation pathways even in seemingly well-understood reactions.

Integration of Advanced Computational Design with Experimental Synthesis for New Chemical Entities

The synergy between computational chemistry and experimental synthesis is revolutionizing the process of drug discovery and materials science. For this compound chemistry, this integrated approach holds immense potential for the rational design of new chemical entities with tailored properties.

Key areas where this integration will be crucial include:

In Silico Screening and Molecular Docking: Computational tools can be used to predict the biological activity of virtual libraries of this compound derivatives against specific protein targets. chemmethod.comjmchemsci.comchemmethod.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. For instance, molecular docking studies have been used to design and evaluate novel phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amine derivatives as potential anticancer agents. chemmethod.comchemmethod.com

Predictive Modeling of Physicochemical Properties: Computational methods can be employed to predict key drug-like properties such as absorption, distribution, metabolism, and excretion (ADME) for designed molecules before their synthesis. nih.gov

Elucidation of Reaction Mechanisms: Quantum chemical calculations can provide valuable insights into the mechanisms of known and novel reactions, helping to explain observed reactivities and predict the outcomes of new transformations.

A recent study on the design and synthesis of novel phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amine derivatives against breast cancer cells exemplifies this integrated approach. chemmethod.comchemmethod.com In this work, molecular docking was performed on the progesterone (B1679170) receptor to design a library of 139 molecules. chemmethod.comchemmethod.com Based on the docking scores and binding interactions, promising candidates were synthesized and evaluated for their anticancer activity, with the experimental results aligning with the computational predictions. chemmethod.comchemmethod.com

The following table outlines the synergy between computational and experimental approaches.

Computational ApproachExperimental CounterpartCombined Outcome
Molecular Docking Synthesis and Biological EvaluationRational design and discovery of new bioactive molecules. chemmethod.comchemmethod.com
ADME Prediction In vitro and in vivo pharmacokinetic studiesSelection of drug candidates with favorable profiles. nih.gov
Mechanistic Calculations Reaction optimization and kinetic studiesDeeper understanding and control of chemical reactions.

The continued development of more accurate and efficient computational methods, coupled with advances in synthetic chemistry, will undoubtedly accelerate the discovery of new this compound derivatives with significant scientific and technological impact.

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